N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a pyridazine core substituted with a phenyl group at position 1, a methoxy group at position 4, and a carboxamide moiety at position 3 linked to a 3-acetylphenyl group. Its molecular formula is C₂₀H₁₆N₃O₄, with a molecular weight of 376.36 g/mol.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-13(24)14-7-6-8-15(11-14)21-20(26)19-17(27-2)12-18(25)23(22-19)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQNIEJOYIHVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Ethyl 3-Oxo-4-Methoxyhexanedioate
A Claisen condensation of ethyl acetoacetate with methyl 4-methoxy-3-oxobutanoate generates the 1,4-diketone intermediate. In a representative procedure, N,N-dimethylformamide dimethyl acetal facilitates enamine formation at 25–30°C, followed by cyclization with 2-amino acetaldehyde dimethyl acetal in methanol. The diketone intermediate is isolated via solvent evaporation and purified by recrystallization (yield: 85–92%).
Cyclization with Phenylhydrazine
The diketone reacts with phenylhydrazine in ethanol under reflux (80°C, 6 h) to form the dihydropyridazine ring. Ammonium acetate acts as a catalyst, analogous to Hantzsch dihydropyridine syntheses. The 4-methoxy group is introduced via the methoxy-substituted diketone precursor, ensuring regioselectivity. The product, ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate , is crystallized from ethanol (mp: 240–245°C).
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide in a methanol-water system (1:1 v/v) at 50°C for 5 h. After acidification with HCl (pH = 2), the product precipitates as a white solid. This step achieves near-quantitative conversion (yield: 95–98%).
Reaction Conditions Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| LiOH Concentration | 2.5 M | Maximizes saponification |
| Temperature | 50°C | Balances rate and side reactions |
| Reaction Time | 5 h | Ensures complete hydrolysis |
Amide Bond Formation via Acid Chloride Intermediate
The carboxylic acid is converted to the reactive acid chloride for coupling with 3-acetylaniline .
Acid Chloride Synthesis
Thionyl chloride (2.0 equiv) in toluene under reflux (100°C, 2 h) converts the carboxylic acid to 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl chloride . Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a yellow oil (yield: 90–95%).
Coupling with 3-Acetylaniline
The acid chloride reacts with 3-acetylaniline (1.2 equiv) in anhydrous dichloromethane, with pyridine (1.5 equiv) as a base. The mixture is stirred at 25°C for 12 h, followed by aqueous workup (5% NaHCO3) and column chromatography (silica gel, ethyl acetate/hexane) to isolate the amide (yield: 75–80%).
Alternative Amide Coupling via EDC/HOBt
To avoid handling moisture-sensitive acid chlorides, a carbodiimide-mediated coupling is employed.
Direct Coupling Methodology
A solution of the carboxylic acid (1.0 equiv), 3-acetylaniline (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in acetonitrile is stirred at 20°C for 24 h. The crude product is purified via liquid chromatography (chloroform:methanol:NH4OH, 10:1:0.1), yielding the target compound (70–75%).
Comparative Analysis of Amidation Methods
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Acid Chloride | 75–80 | 95 | High reactivity |
| EDC/HOBt | 70–75 | 98 | Mild conditions, no SOCl2 |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Melting point: 210–215°C (decomp).
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways may yield regioisomers. Using guanidine hydrochloride (5 mol%) as a catalyst enhances selectivity for the 1,4-dihydropyridazine structure.
Solvent Effects on Amidation
Polar aprotic solvents (e.g., DMF, acetonitrile) improve coupling efficiency by stabilizing the active ester intermediate.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Acetyl) : The acetyl group in the target compound increases polarity and may enhance solubility but reduce membrane permeability compared to BF96732’s dimethylphenyl group .
- Halogenation : Fluorine substituents (e.g., in Compound 19) improve proteasome binding affinity via electronegativity and hydrogen-bonding interactions .
- Bulkier Groups : The trans-3-methoxycyclobutylcarbamoyl group in Compound 19 enhances steric complementarity with the proteasome’s catalytic site .
Physicochemical Properties :
- Molecular Weight : The target compound (376.36 g/mol) is heavier than BF96732 (349.38 g/mol) due to the acetyl group’s oxygen atoms.
- LogP : Predicted to be lower for the target compound (acetyl group) compared to BF96732 (methyl groups), suggesting reduced lipophilicity .
Synthetic Routes :
- Analogs are synthesized via coupling reactions (e.g., HATU/DIPEA in DMF) followed by purification via flash chromatography . The target compound likely follows similar protocols, substituting 3-acetylaniline as the amine precursor.
Research Findings and Implications
- Proteasome Inhibition: Pyridazinone derivatives with fluorinated or carbamoyl-substituted phenyl groups (e.g., Compound 19) exhibit sub-micromolar IC₅₀ values against T. cruzi proteasomes .
- SAR Trends :
Biological Activity
N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antioxidant, anticancer, and antimicrobial activities, based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure contains a dihydropyridazine core which is known for various biological activities. The presence of functional groups such as methoxy and acetyl enhances its reactivity and biological profile.
Antioxidant Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit notable antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly utilized to evaluate the antioxidant capacity.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The MTT assay is a standard method used to assess cell viability after treatment with this compound.
Case Studies
- Human Glioblastoma U-87 Cells : In vitro studies demonstrated that the compound exhibited cytotoxic effects against U-87 cells, with IC50 values indicating significant potency.
- Triple-Negative Breast Cancer MDA-MB-231 Cells : Comparative studies showed that the compound was less effective against MDA-MB-231 cells than U-87 cells, suggesting selectivity in its action.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| U-87 | TBD | TBD |
| MDA-MB-231 | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Antimicrobial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
While the precise mechanism of action for this compound remains under investigation, it is hypothesized that the compound may exert its effects through the modulation of oxidative stress pathways and apoptosis induction in cancer cells.
Q & A
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First aid : Flush eyes with water for 15 minutes; consult poison control for accidental ingestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
